Cas no 65841-10-3 (methyl 3-bromo-4,5-dihydroxybenzoate)

65841-10-3 structure
Productnaam:methyl 3-bromo-4,5-dihydroxybenzoate
CAS-nummer:65841-10-3
MF:C8H7BrO4
MW:247.042782068253
MDL:MFCD30603161
CID:397194
PubChem ID:21629585
methyl 3-bromo-4,5-dihydroxybenzoate Chemische en fysische eigenschappen
Naam en identificatie
-
- Benzoic acid, 3-bromo-4,5-dihydroxy-, methyl ester
- methyl 3-bromo-4,5-dihydroxybenzoate
- TZTKLMUXAITOOF-UHFFFAOYSA-N
- TZTKLMUXAITOOF-UHFFFAOYSA-
- InChI=1/C8H7BrO4/c1-13-8(12)4-2-5(9)7(11)6(10)3-4/h2-3,10-11H,1H3
- EN300-25382875
- Methyl 3,4-dihydroxy-5-bromobenzoate
- 65841-10-3
- 3-bromo-4,5-dihydroxy -benzoic acid methyl ester
- SCHEMBL8539124
- DTXSID10616459
-
- MDL: MFCD30603161
- Inchi: InChI=1S/C8H7BrO4/c1-13-8(12)4-2-5(9)7(11)6(10)3-4/h2-3,10-11H,1H3
- InChI-sleutel: TZTKLMUXAITOOF-UHFFFAOYSA-N
- LACHT: COC(=O)C1=CC(=C(C(=C1)Br)O)O
Berekende eigenschappen
- Exacte massa: 245.95271
- Monoisotopische massa: 245.95277g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 2
- Aantal waterstofbondacceptatoren: 4
- Zware atoomtelling: 13
- Aantal draaibare bindingen: 2
- Complexiteit: 197
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 1.9
- Topologisch pooloppervlak: 66.8Ų
Experimentele eigenschappen
- PSA: 66.76
methyl 3-bromo-4,5-dihydroxybenzoate Prijsmeer >>
Onderneming | No. | Productnaam | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-25382875-0.5g |
methyl 3-bromo-4,5-dihydroxybenzoate |
65841-10-3 | 95% | 0.5g |
$407.0 | 2024-06-19 | |
Enamine | EN300-25382875-2.5g |
methyl 3-bromo-4,5-dihydroxybenzoate |
65841-10-3 | 95% | 2.5g |
$1034.0 | 2024-06-19 | |
Enamine | EN300-25382875-5.0g |
methyl 3-bromo-4,5-dihydroxybenzoate |
65841-10-3 | 95% | 5.0g |
$1530.0 | 2024-06-19 | |
Enamine | EN300-25382875-10.0g |
methyl 3-bromo-4,5-dihydroxybenzoate |
65841-10-3 | 95% | 10.0g |
$2269.0 | 2024-06-19 | |
Enamine | EN300-25382875-1g |
methyl 3-bromo-4,5-dihydroxybenzoate |
65841-10-3 | 95% | 1g |
$528.0 | 2023-09-14 | |
Enamine | EN300-25382875-5g |
methyl 3-bromo-4,5-dihydroxybenzoate |
65841-10-3 | 95% | 5g |
$1530.0 | 2023-09-14 | |
1PlusChem | 1P01ISI8-100mg |
Benzoic acid, 3-bromo-4,5-dihydroxy-, methyl ester |
65841-10-3 | 95% | 100mg |
$243.00 | 2024-04-22 | |
Aaron | AR01ISQK-1g |
Benzoic acid, 3-bromo-4,5-dihydroxy-, methyl ester |
65841-10-3 | 95% | 1g |
$751.00 | 2025-03-10 | |
1PlusChem | 1P01ISI8-50mg |
Benzoic acid, 3-bromo-4,5-dihydroxy-, methyl ester |
65841-10-3 | 95% | 50mg |
$182.00 | 2024-04-22 | |
1PlusChem | 1P01ISI8-10g |
Benzoic acid, 3-bromo-4,5-dihydroxy-, methyl ester |
65841-10-3 | 95% | 10g |
$2867.00 | 2024-04-22 |
methyl 3-bromo-4,5-dihydroxybenzoate Gerelateerde literatuur
-
Tomohiro Yasukawa,Hiroyuki Miyamura,Shū Kobayashi Chem. Sci., 2015,6, 6224-6229
-
Philip R. A. Webber,Andrew Cowley,Paul D. Beer Dalton Trans., 2003, 3922-3926
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3. Characterization of coal-based fulvic acid and the construction of a fulvic acid molecular model†Guan-qun Gong,Xin Yuan,Ying-jie Zhang,Ya-jun Li,Wei-xin Liu,Ming Wang,Yu-feng Zhao,Liang-wei Xu RSC Adv., 2020,10, 5468-5477
-
C. Leroy,C. Bonhomme,L. Bonhomme-Coury,E. Letavernier,M. Daudon,V. Frochot,J. P. Haymann,S. Rouzière,I. T. Lucas,F. Babonneau,A. Abou-Hassan Lab Chip, 2016,16, 1157-1160
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